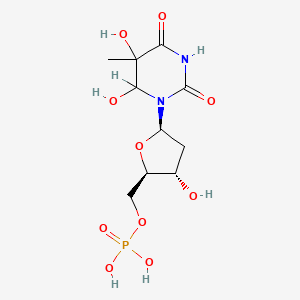
5'-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- is a derivative of thymidine monophosphate, a nucleotide that plays a crucial role in DNA synthesis and repair. This compound is particularly interesting due to its unique structural modifications, which include the addition of hydroxyl groups at the 5 and 6 positions of the thymidine moiety. These modifications can significantly alter the compound’s chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- typically involves the reaction of 5-hydroxymethyluracil with 6-aminothymine. This reaction yields 5,6-dihydro-6-imino-5-(α-thyminyl)thymine, which is then reduced using hydrogen to produce the final compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned chemical reactions. The process would likely include steps for purification and quality control to ensure the compound’s consistency and purity.
化学反応の分析
Types of Reactions: 5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to remove the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 5,6-diketothymidine, while reduction can produce thymidine.
科学的研究の応用
5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on nucleotide properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating genetic disorders involving DNA repair deficiencies.
Industry: The compound can be used in the development of new materials with unique properties due to its modified nucleotide structure.
作用機序
The mechanism of action of 5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- involves its incorporation into DNA, where it can affect the DNA’s structural integrity and repair processes. The hydroxyl groups at the 5 and 6 positions can interact with DNA repair enzymes, potentially enhancing or inhibiting their activity. This interaction can influence the overall efficiency of DNA repair pathways, making the compound a valuable tool for studying these processes .
類似化合物との比較
Thymidine monophosphate: The parent compound without the hydroxyl modifications.
5-Hydroxymethyluracil: A precursor in the synthesis of 5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy-.
6-Aminothymine: Another precursor used in the synthesis process.
Uniqueness: The unique structural modifications of 5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- distinguish it from other similar compounds. The addition of hydroxyl groups at the 5 and 6 positions imparts distinct chemical and biological properties, making it a valuable compound for research in DNA synthesis and repair .
特性
CAS番号 |
6168-31-6 |
|---|---|
分子式 |
C10H17N2O10P |
分子量 |
356.22 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(5,6-dihydroxy-5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H17N2O10P/c1-10(17)7(14)11-9(16)12(8(10)15)6-2-4(13)5(22-6)3-21-23(18,19)20/h4-6,8,13,15,17H,2-3H2,1H3,(H,11,14,16)(H2,18,19,20)/t4-,5+,6+,8?,10?/m0/s1 |
InChIキー |
QWAYKDYQHLTLIL-SKAWGCAZSA-N |
SMILES |
CC1(C(N(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O)O)O |
異性体SMILES |
CC1(C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O)O)O |
正規SMILES |
CC1(C(N(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O)O)O |
同義語 |
thymidine glycol monophosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


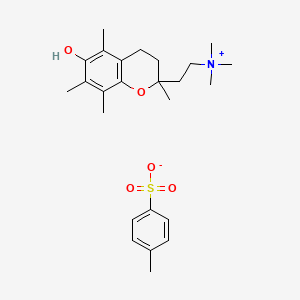


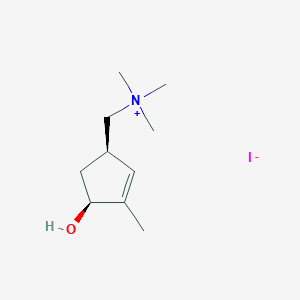
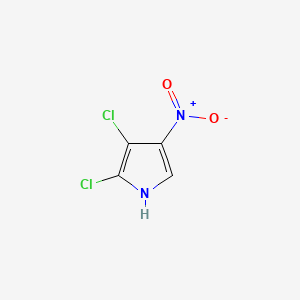

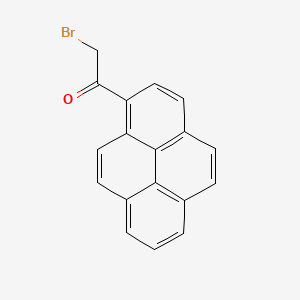
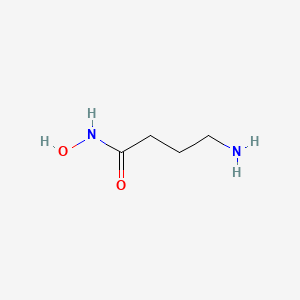
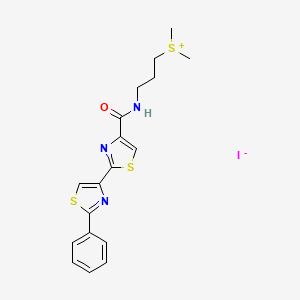
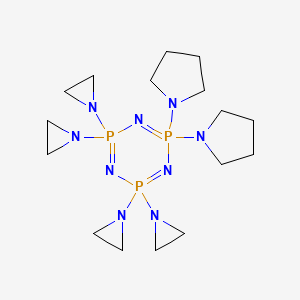
![N-[4-[(Acridin-9-yl)imino]-3-methoxy-2,5-cyclohexadien-1-ylidene]methanesulfonamide](/img/structure/B1217804.png)

![Methyl 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethanimidate](/img/structure/B1217808.png)

